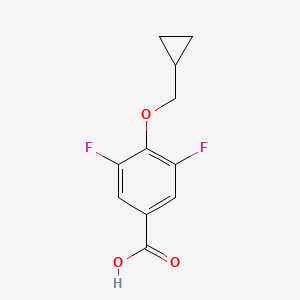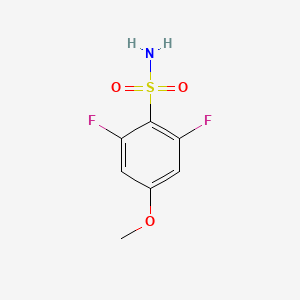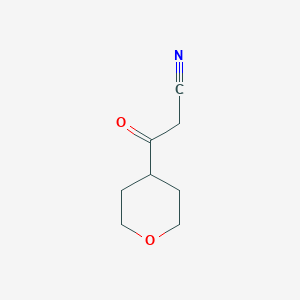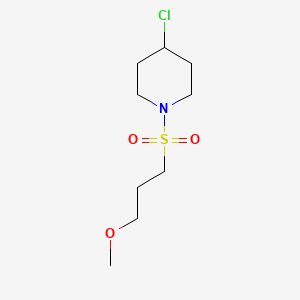
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a benzoic acid core
Mécanisme D'action
Target of Action
A related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, has been shown to have inhibitory effects on tgf-β1-induced epithelial–mesenchymal transformation . This suggests that the compound may interact with similar targets or pathways.
Mode of Action
Based on the related compound, it may inhibit the tgf-β1-induced epithelial–mesenchymal transformation, which plays a key role in the pathogenesis of pulmonary fibrosis .
Biochemical Pathways
It’s plausible that it may influence pathways related to the tgf-β1-induced epithelial–mesenchymal transformation .
Result of Action
Based on the related compound, it may attenuate tgf-β1-induced epithelial–mesenchymal transformation in vitro and bleomycin-induced pulmonary fibrosis in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid typically involves multiple steps:
Alkylation: 3-hydroxy-4-halogenated benzaldehyde is subjected to alkylation to obtain an intermediate compound.
Hydroxylation: The intermediate compound undergoes hydroxylation to form another intermediate.
Alkylation: This intermediate is further alkylated to produce the final intermediate.
Oxidation: The final intermediate is oxidized to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted benzoic acids with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting pulmonary fibrosis.
Biological Studies: The compound has been studied for its inhibitory effects on epithelial-mesenchymal transformation, which is relevant in the treatment of idiopathic pulmonary fibrosis.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules and is used in various organic reactions.
Comparaison Avec Des Composés Similaires
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 4-(Cyclopropylmethoxy)-2-nitroaniline
- 3-Chloro-4-(trifluoromethoxy)benzoyl chloride
Comparison: 4-(Cyclopropylmethoxy)-3,5-difluorobenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown significant potential in inhibiting EMT and reducing fibrosis, making it a valuable compound in medicinal research .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3,5-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZZPBKPNWGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)



![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)


![5,7-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428873.png)
![3-[(Cyclopentylmethyl)sulfanyl]aniline](/img/structure/B1428874.png)
![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)



